

Physical and chemical properties of 2-Chloro-4-iodophenol

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Compound of Interest

Compound Name: 2-Chloro-4-iodophenol

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An In-depth Technical Guide to 2-Chloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4-iodophenol**, a halogenated phenol derivative of interest in various chemical and pharmaceutical applications. The information presented herein is intended to support research, development, and safety protocols involving this compound.

Physical and Chemical Properties

2-Chloro-4-iodophenol is an organic compound with the molecular formula C_6H_4ClIO .^{[1][2][3]} It is a solid at room temperature, with its appearance described as a white to pale yellow crystalline powder.^{[1][5]} Some sources also describe the color as ranging from white to orange to green.^[6]

Table 1: Physical and Chemical Data for **2-Chloro-4-iodophenol**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ ClIO	[1][2][3][4]
Molecular Weight	254.45 g/mol	[1][2][3][7]
Melting Point	75.0 to 79.0 °C	[1][6]
Boiling Point	225.1 °C at 760 mmHg	[1]
Density	2.087 g/cm ³ (Predicted)	[1][6]
pKa	8.07 ± 0.18 (Predicted)	[6]
Flash Point	89.9 °C	[1]
Vapor Pressure	0.059 mmHg at 25 °C	[1]
Refractive Index	1.677	[1]
LogP	2.6502	[2]
Topological Polar Surface Area (TPSA)	20.23 Å ²	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Chloro-4-iodophenol**. Available data includes mass spectrometry and infrared spectroscopy.

Table 2: Spectroscopic Information for **2-Chloro-4-iodophenol**

Technique	Data Highlights	Source(s)
Mass Spectrometry (GC-MS)	NIST library data is available, showing characteristic fragmentation patterns for the compound.	[7]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available for this compound.	[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy	While specific spectra for 2-Chloro-4-iodophenol were not detailed in the provided results, NMR data for the related compound 2,6-dichloro-4-iodophenol shows a singlet at 9.83 ppm (1H) and a singlet at 7.27 ppm (2H) in CDCl ₃ . ¹ H NMR and ¹³ C NMR are standard methods for characterizing such compounds.	[8]

Solubility

2-Chloro-4-iodophenol is reported to be soluble in ethanol, ethers, and benzene, while being only slightly soluble in water.[1][5]

Synthesis and Reactivity

2-Chloro-4-iodophenol serves as an intermediate in organic synthesis.[1][5] It can be used in the preparation of more complex molecules and lead compounds for various applications, including the synthesis of dyes and pigments.[1][5]

A described method for its preparation involves the reaction of a diiodophenol solution with copper chloride under acidic conditions with heating.[1][5] The resulting **2-Chloro-4-iodophenol** can then be purified by crystallization.[1][5]

Experimental Protocols

5.1. General Synthesis of Halogenated Phenols

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4-iodophenol** was not fully available, a general procedure for the synthesis of a related compound, 2,6-dichloro-4-iodophenol, is provided and can be adapted.

- Reaction: 2,6-dichlorophenol (1.00 eq.) and N-iodosuccinimide (NIS) (2.00 eq.) are dissolved in methanol.[8]
- Procedure: The mixture is stirred at room temperature for 1 hour.[8]
- Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated saline.[8]
- Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by silica gel column chromatography using petroleum ether as the eluent. [8]

5.2. Analytical Characterization

The following are general protocols for the analytical characterization of **2-Chloro-4-iodophenol**.

- Mass Spectrometry (MS): For the analysis of related chlorophenols, high-performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (SPE-ESI-LC-MS/MS) has been utilized.[9] This technique is suitable for polar compounds.[9]
- Infrared (IR) Spectroscopy: IR spectra can be obtained on solid samples or on solutions in appropriate solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[11]

Safety and Hazards

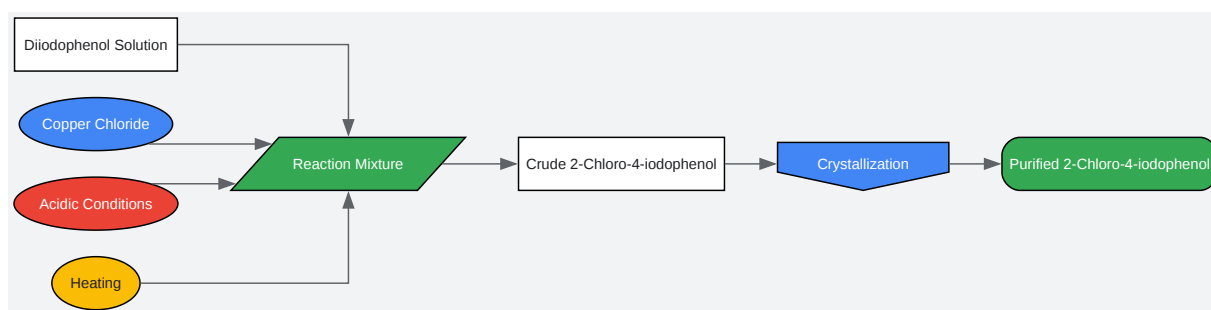
2-Chloro-4-iodophenol is considered a toxic and irritant compound.[1][5] Exposure may cause irritation to the skin, eyes, and respiratory system.[1][5]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

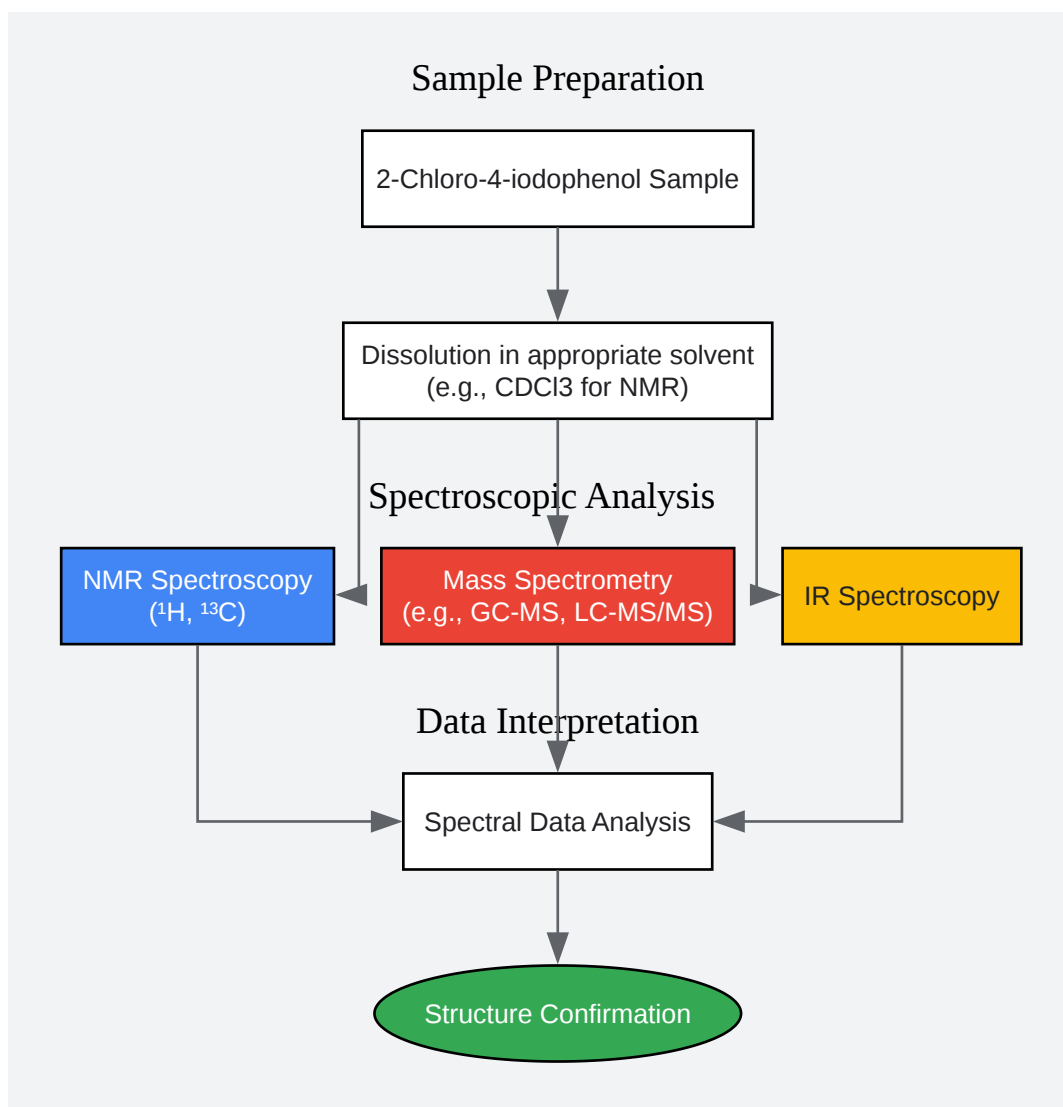
It is imperative to handle this compound with appropriate personal protective equipment, including gloves, eye and face protection, and respiratory protection.[1][5] Work should be conducted in a well-ventilated area, and direct contact, ingestion, and inhalation should be avoided.[1][5]

Mandatory Visualizations



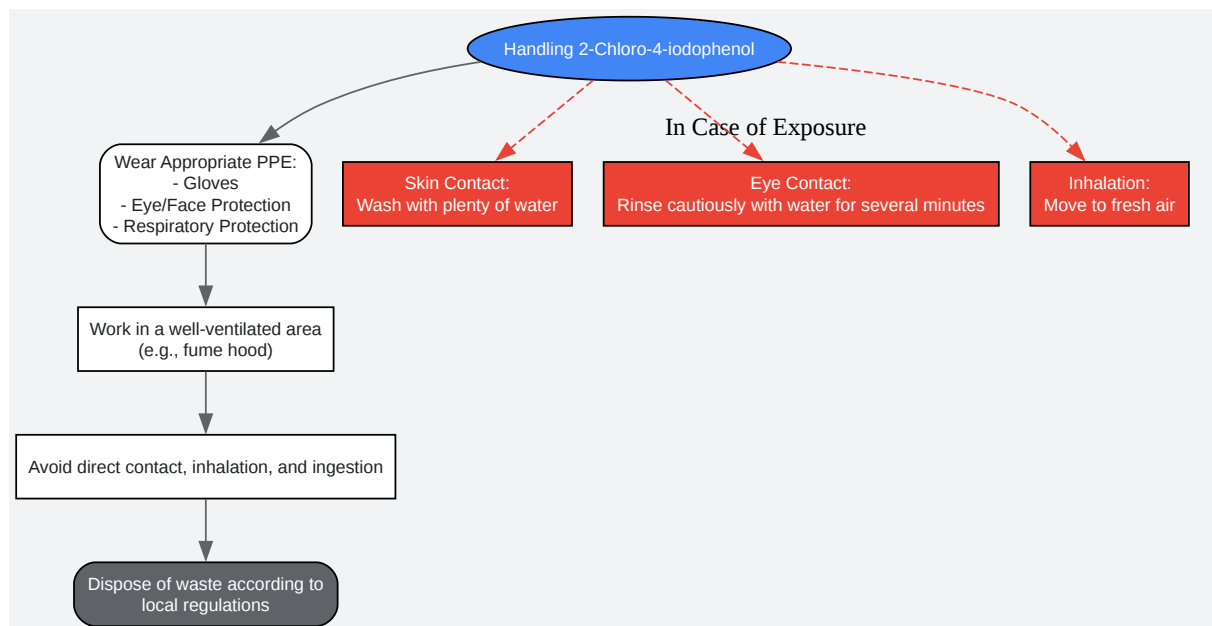
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Caption: Synthesis workflow for **2-Chloro-4-iodophenol**.



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Caption: Analytical workflow for the characterization of **2-Chloro-4-iodophenol**.



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Caption: Safety and handling flowchart for **2-Chloro-4-iodophenol**.

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